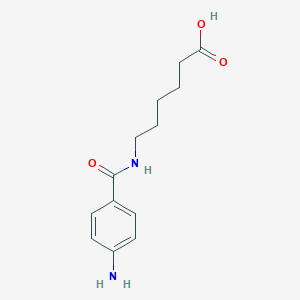

6-(4-Aminobenzamido)hexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

14604-65-0 |

|---|---|

Molecular Formula |

C13H18N2O3 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

6-[(4-aminobenzoyl)amino]hexanoic acid |

InChI |

InChI=1S/C13H18N2O3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9,14H2,(H,15,18)(H,16,17) |

InChI Key |

OTHMHRGFOHCWOM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N |

Synonyms |

6-[N-(4-Aminobenzoyl)amino]caproic acid |

Origin of Product |

United States |

Synthetic Methodologies for 6 4 Aminobenzamido Hexanoic Acid and Its Research Relevant Derivatives

Strategies for the Synthesis of 6-(4-Aminobenzamido)hexanoic Acid Scaffold

The core structure of this compound is assembled through the formation of an amide linkage between two key building blocks. This process requires careful planning to ensure the correct connectivity and to prevent unwanted side reactions, which is typically achieved through the strategic use of protecting groups.

The cornerstone of the synthesis is the creation of an amide bond between the carboxylic acid group of a 4-aminobenzoic acid derivative and the primary amino group of 6-aminohexanoic acid. This transformation is a type of condensation reaction that results in the loss of a water molecule. youtube.com To facilitate this reaction under mild conditions and in high yield, a variety of coupling reagents are employed in modern organic synthesis.

The general approach involves activating the carboxylic acid group of the 4-aminobenzoic acid component, making it more susceptible to nucleophilic attack by the amino group of the 6-aminohexanoic acid moiety. Common methods for this activation include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester, prior to reaction with the amine.

A specific example involves the synthesis of a related compound, succinimido 6-N-(4-azidobenzoyl)aminohexanoate, which was prepared from benzyloxycarbonyl 4-aminobenzoic acid and 6-aminohexanoic acid benzyl (B1604629) ester. nih.gov This highlights a common strategy where both starting materials are used in their protected forms to ensure the specific formation of the desired amide bond.

Given that both 4-aminobenzoic acid and 6-aminohexanoic acid possess both an amino and a carboxylic acid group, protecting group chemistry is essential for the selective synthesis of the this compound scaffold. libretexts.org A protecting group is a temporary modification of a functional group that renders it inert to specific reaction conditions, and it can be removed later in the synthetic sequence. organic-chemistry.orgwikipedia.org

In the synthesis of this compound, two scenarios are possible:

Protecting the amino group of 4-aminobenzoic acid and the carboxylic acid of 6-aminohexanoic acid: This strategy allows for the direct coupling of the free carboxylic acid of the former with the free amino group of the latter.

Protecting the carboxylic acid of 4-aminobenzoic acid and the amino group of 6-aminohexanoic acid: This enables the amide bond to form between the free amino group of the benzoic acid derivative and the free carboxylic acid of the hexanoic acid derivative.

The choice of protecting groups is critical and depends on their stability to the coupling conditions and the ease of their removal without affecting the newly formed amide bond. organic-chemistry.org For amino groups, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by catalytic hydrogenation. masterorganicchemistry.com For carboxylic acids, protection as an ester, such as a methyl, ethyl, or benzyl ester, is common. Benzyl esters are particularly useful as they can be removed by hydrogenation, the same condition used for Cbz deprotection. nih.gov

For instance, the synthesis could proceed by reacting N-Boc-4-aminobenzoic acid with 6-aminohexanoic acid benzyl ester. After amide bond formation, the Boc group would be removed with an acid like trifluoroacetic acid (TFA), and the benzyl ester would be cleaved by hydrogenation (H₂/Pd-C) to yield the final product. The use of Boc-6-aminohexanoic acid, a commercially available reagent, is also a viable starting point. medkoo.com

Table 1: Common Protecting Groups in the Synthesis of this compound

| Functional Group to Protect | Protecting Group | Abbreviation | Deprotection Conditions |

| Aromatic Amine (on 4-aminobenzoic acid) | tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) masterorganicchemistry.commedkoo.com |

| Aromatic Amine (on 4-aminobenzoic acid) | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd-C) masterorganicchemistry.com |

| Aliphatic Amine (on 6-aminohexanoic acid) | tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) medkoo.com |

| Carboxylic Acid (on 6-aminohexanoic acid) | Benzyl ester | Bn | Catalytic Hydrogenation (H₂, Pd-C) nih.gov |

Preparation of Functionalized Derivatives of this compound

The free aromatic amine of the this compound scaffold serves as a versatile handle for further chemical modification. This allows for the attachment of various functional moieties to create advanced probes, conjugates, and other research tools.

The primary amine on the benzoyl ring is nucleophilic and can readily participate in a range of chemical reactions, most notably acylation and the formation of imines (Schiff bases).

Acylation of the aromatic amine is a straightforward method to introduce new functionalities. This involves reacting the amine with an acylating agent, such as an acid chloride, acid anhydride, or an activated ester. This strategy is frequently employed to attach reporter groups, cross-linking agents, or affinity labels.

For example, to create a fluorescent probe, the scaffold can be acylated with a fluorophore-containing carboxylic acid (e.g., a derivative of fluorescein (B123965) or rhodamine) that has been activated for amide bond formation. Similarly, biotin (B1667282) can be attached via acylation to create a high-affinity probe for streptavidin-based detection systems.

The synthesis of photoreactive heterobifunctional reagents provides a relevant example of this approach. nih.gov In a similar system, a photoreactive azido (B1232118) group was incorporated via an N-acyl linkage. Such reagents, when conjugated to biomolecules like proteins, can be activated by UV light to form covalent cross-links with interacting partners, enabling the study of molecular interactions. nih.gov

The aromatic amine of this compound can undergo condensation with aldehydes or ketones to form Schiff base (imine) derivatives. researcherslinks.commediresonline.org This reaction involves the formation of a carbon-nitrogen double bond (-C=N-) and is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. mdpi.com

The formation of Schiff bases can be used to link the scaffold to other molecules or to generate compounds with novel biological or material properties. The properties of the resulting Schiff base are influenced by the nature of the aldehyde or ketone used. For instance, reaction with an aromatic aldehyde containing another functional group can introduce that functionality into the final molecule. The azomethine group in Schiff bases is a key feature that can be involved in metal chelation or can influence the electronic properties of the molecule. researcherslinks.comnih.gov

Table 2: Functionalization Reactions of the Aromatic Amine

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

| Acylation | Activated Carboxylic Acid (e.g., Biotin-NHS ester) | Acyl group (e.g., Biotinyl group) | Bioconjugates, Probes nih.gov |

| Schiff Base Formation | Aldehyde or Ketone (e.g., Benzaldehyde) | Imine (Azomethine) | Schiff Base Derivatives researcherslinks.commediresonline.org |

Functionalization of the Aromatic Amine Moiety

Introduction of Fluorescent or Reporter Tags

The covalent attachment of fluorescent dyes or reporter tags to the this compound backbone is a key strategy for enabling its detection and quantification in biological systems. These modifications can be introduced at either the primary aromatic amine or the terminal carboxylic acid, though functionalization of the amine is common for creating fluorescent probes.

One prevalent method involves reacting the 4-amino group of a precursor, like 4-aminobenzoic acid, with a fluorescent dye that contains a reactive group, such as an N-hydroxysuccinimide (NHS) ester, before the final coupling to 6-aminohexanoic acid. A notable example of a fluorescent tag is the nitrobenzofurazan (NBD) group. For instance, 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid is a commercially available compound where a fluorescent NBD moiety is attached to the amino group of 6-aminohexanoic acid. semanticscholar.org This fluorescent building block can then be coupled to other molecules. The fluorescence properties of such derivatives are highly dependent on the specific fluorophore used.

Another strategy employs highly reactive, amine-derivatizing fluorescent reagents. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) is a reagent designed to react with amines to form stable, fluorescent urea (B33335) derivatives. organic-chemistry.org Such a reagent could be used to tag the 4-amino group of the parent molecule, yielding a derivative that is readily analyzable by reversed-phase HPLC with fluorescence detection. organic-chemistry.org The choice of fluorophore is critical, as it dictates the excitation and emission wavelengths, quantum yield, and environmental sensitivity of the resulting probe.

| Fluorophore Class | Example Reagent/Structure | Typical Excitation (λex) | Typical Emission (λem) |

| Nitrobenzofurazan (NBD) | 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid | ~466 nm | ~535 nm |

| Aminoquinoline | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | ~250 nm | ~395 nm |

Functionalization of the Hexanoic Acid Carboxyl Group

The carboxylic acid moiety of this compound is a primary site for modification, allowing for its conjugation to proteins, peptides, or other molecular probes. This process typically involves a two-step approach: activation of the carboxyl group followed by reaction with a nucleophile.

To form stable amide or ester bonds, the carboxyl group's hydroxyl must be converted into a better leaving group. This "activation" is a cornerstone of peptide synthesis and bioconjugation chemistry. organic-chemistry.org

A widely used method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate can then react directly with an amine to form an amide bond. However, the O-acylisourea can rearrange into a stable N-acylurea byproduct, reducing yield and complicating purification.

To mitigate this, coupling additives are frequently included. Reagents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) react with the O-acylisourea to form an active ester. organic-chemistry.org These active esters are more stable than the O-acylisourea but still highly reactive towards amines, leading to efficient amide bond formation with reduced side reactions and less racemization at adjacent chiral centers. organic-chemistry.org

Another class of efficient coupling agents are triazine derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This reagent activates carboxylic acids in a way that allows for direct and efficient condensation with primary and secondary amines in aqueous or alcoholic solutions. organic-chemistry.org

| Coupling Reagent | Additive (if any) | Activated Intermediate | Key Features |

| DCC or EDC | None | O-Acylisourea | Prone to N-acylurea formation. |

| DCC or EDC | HOBt or HOAt | HOBt/HOAt Active Ester | Reduces side reactions and racemization. organic-chemistry.org |

| DMTMM | None | Acyloxytriazine | Water- and alcohol-soluble; efficient. organic-chemistry.org |

For more advanced bioconjugation strategies, such as click chemistry or site-specific protein labeling, the carboxylic acid can be functionalized with precursor handles.

Azide (B81097): An azide group can be introduced to serve as a partner in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions (CuAAC or SPAAC). The most direct method is the conversion of the carboxylic acid into an acyl azide. This can be achieved in a one-pot reaction using reagents like trichloroacetonitrile, triphenylphosphine, and sodium azide. organic-chemistry.org This approach is mild and avoids the often harsh conditions required to generate acyl chlorides first. organic-chemistry.orgorganic-chemistry.org The resulting acyl azide is a versatile intermediate for forming amides or participating in other transformations.

Maleimide (B117702): The maleimide group is a highly specific reactant for thiol groups, commonly used to label cysteine residues in proteins. nih.gov To incorporate a maleimide, the activated carboxylic acid of the parent molecule can be coupled with an amine-containing maleimide linker, such as N-(2-aminoethyl)maleimide or 4-(N-maleimidomethyl)cyclohexane-1-carboxamine. The reaction proceeds via standard amide bond formation as described in section 1.2.2.1. The maleimide functionality is typically protected during synthesis, for example, through a Diels-Alder reaction with furan, and deprotected via a retro-Diels-Alder reaction at elevated temperatures just before use. rsc.orgkit.edu

Thiol: A free thiol group is a valuable handle for conjugation to maleimides or other thiol-reactive groups. Direct introduction of a free thiol is challenging due to its high reactivity and susceptibility to oxidation. A common strategy is to couple the activated carboxylic acid with a protected thiol-containing amine, such as S-trityl-cysteamine or 2-(tritylthio)acetic acid. nih.gov The trityl (Trt) group is a bulky protecting group that is stable to many reaction conditions but can be readily removed at the final step by treatment with an acid, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triethylsilane to yield the free thiol. nih.gov

| Bioconjugation Handle | Synthetic Strategy | Key Reagents |

| Azide | Direct conversion of carboxylic acid to acyl azide. | Trichloroacetonitrile, PPh₃, NaN₃. organic-chemistry.org |

| Maleimide | Amide coupling with an amino-maleimide linker. | EDC/HOBt, N-(aminoalkyl)maleimide. |

| Thiol | Amide coupling with a protected thiolamine, followed by deprotection. | EDC/HOBt, S-trityl-cysteamine, then TFA/Et₃SiH. nih.gov |

Exploration of Alkyl Chain Modifications and Length Variations

Varying the length of the alkyl chain is a straightforward modification that can be achieved by substituting 6-aminohexanoic acid with other ω-amino acids in the initial synthesis. For example, using 5-aminopentanoic acid or 8-aminooctanoic acid would result in shorter or longer linkers, respectively. This variation can be crucial for optimizing the distance between a conjugated payload and its target in biological applications. The synthesis of various polyamide carboxylic acids from α,ω-diamino acid derivatives demonstrates the feasibility of incorporating different chain lengths. researchgate.net

Furthermore, the hexanoic acid chain itself can be modified to introduce different chemical properties. Research into related hexanoic acid derivatives shows that functional groups can be incorporated into the carbon backbone. For instance, synthetic routes have been developed for 6-aryl-4-oxohexanoic acids and 6-oxo-4-phenyl-hexanoic acid derivatives. researchgate.netresearchgate.net These syntheses often involve condensation reactions with levulinic acid or other precursors to build a functionalized chain. researchgate.net While not direct analogs of this compound, these studies establish chemical precedents for creating derivatives with modified alkyl backbones, potentially to enhance rigidity, alter solubility, or introduce additional points for chemical functionalization.

| Modification Type | Synthetic Approach | Example Precursors | Resulting Change |

| Chain Length Variation | Substitute the ω-amino acid starting material. | 5-Aminopentanoic acid, 7-aminoheptanoic acid | Alters spacer length and flexibility. |

| Backbone Functionalization | Condensation reactions to build a modified chain. | Levulinic acid, substituted aldehydes | Introduces keto or aryl groups, altering rigidity and polarity. researchgate.net |

Role As a Molecular Linker and Scaffold in Advanced Chemical Biology Research

Applications in Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of modern chemical biology. 6-(4-Aminobenzamido)hexanoic acid serves as a valuable tool in this arena, facilitating the covalent attachment of various moieties to peptides, proteins, and nucleic acids.

Covalent Attachment to Peptides and Proteins

The ability to modify peptides and proteins with specific functionalities is crucial for understanding their biological roles and for developing new therapeutic and diagnostic agents. This compound provides a reliable means to achieve this, primarily through its carboxyl and amino groups.

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for creating peptidomimetics with enhanced stability and novel functions. 6-Aminohexanoic acid, a related compound, is recognized for its role as a flexible and hydrophobic structural element in modified peptides. nih.gov This principle extends to this compound, where its integration can influence the peptide's three-dimensional structure and its resistance to enzymatic degradation. nih.gov The replacement of natural amino acids with such artificial analogs can lead to proteomimetic backbones that replicate the fold and function of the original peptide but with improved biostability. nih.gov This approach is particularly valuable in the development of therapeutic peptides, where proteolytic degradation is a significant hurdle. nih.gov Unnatural helical peptidic foldamers, for instance, can mimic the helical segments of proteins and often exhibit superior resistance to proteolysis. nih.gov

| Application | Benefit | Key Feature of Linker |

| Peptide Backbone Mimicry | Enhanced Proteolytic Stability | Flexible, non-natural backbone |

| Peptidomimetic Design | Novel Biological Activity | Introduction of synthetic elements |

| Therapeutic Peptide Development | Improved Pharmacokinetics | Resistance to degradation |

Crosslinking reagents are instrumental in studying protein-protein interactions and stabilizing protein structures. The bifunctional nature of this compound makes it an ideal candidate for the development of such reagents. For instance, photoreactive heterobifunctional reagents have been synthesized from hexanoic acid derivatives. nih.gov These reagents can be attached to a protein via one functional group, and upon photoactivation, the other group can form a covalent bond with a nearby interacting protein. nih.gov This allows for the "freezing" of transient interactions for subsequent analysis. The development of crosslinkers with reactive aryl carbamate (B1207046) side chains, which can react with proximal nucleophilic residues, further expands the toolbox for protein crosslinking. nih.gov

Conjugation to Nucleic Acids and Oligonucleotides

The functionalization of nucleic acids and oligonucleotides is essential for applications ranging from gene silencing to the development of DNA-encoded libraries. This compound and its derivatives can be effectively conjugated to oligonucleotides. nih.gov For example, oligonucleotides bearing a 5'- or 3'-terminal aminohexyl linker can be reacted with activated forms of the acid to yield oligonucleotide-tagged peptoids. nih.gov This strategy is particularly useful in the synthesis of DNA-encoded libraries, a powerful tool for drug discovery. nih.gov The conjugation of small molecules to oligonucleotides can also improve their therapeutic properties, such as cellular uptake and target specificity. mdpi.comresearchgate.net

| Biomolecule | Conjugation Strategy | Application |

| Oligonucleotides | Reaction with terminal amino linkers | DNA-Encoded Library Synthesis |

| Nucleic Acids | Post-synthesis modification | Therapeutic Oligonucleotides |

Click Chemistry Facilitation with Terminal Alkyne/Azide (B81097) Analogs

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized bioconjugation due to its high efficiency, specificity, and biocompatibility. organic-chemistry.orgnih.gov Analogs of this compound featuring terminal alkyne or azide functionalities are valuable reagents for click chemistry applications. These modified linkers can be incorporated into biomolecules, providing a "handle" for the subsequent attachment of other molecules bearing the complementary functional group. sigmaaldrich.com This approach allows for the modular and efficient construction of complex bioconjugates. The use of water-soluble ligands like THPTA can further enhance the biocompatibility of CuAAC reactions, making them suitable for labeling live cells. broadpharm.com

Utilization in Molecular Probe and Biosensor Development

Molecular probes and biosensors are critical tools for detecting and quantifying biological molecules and processes. This compound and its derivatives can be integral components in the design of these advanced diagnostic tools.

The aminobenzoic acid moiety can be a key component in the fabrication of sensitive electrochemical DNA biosensors. For example, poly(p-aminobenzoic acid) has been used to modify electrodes, creating a surface for the immobilization of gold nanoparticles and subsequently, probe DNA. nih.gov This assembly allows for the sensitive detection of target DNA hybridization. nih.gov Furthermore, fluorescent derivatives of hexanoic acid, such as 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid, can be used as fluorescent probes. sigmaaldrich.com These probes can be incorporated into biomolecules to study their localization and dynamics within cells. The development of biosensors for specific molecules, such as benzoic acid derivatives, has also been demonstrated, where the sensor's response is linked to the presence of the target analyte. nih.govresearchgate.net

| Component | Role in Biosensor/Probe | Detection Method |

| Poly(p-aminobenzoic acid) | Electrode modification | Electrochemical |

| Fluorescent hexanoic acid derivative | Fluorescent label | Fluorescence Spectroscopy |

| Benzoic acid derivative binding domain | Recognition element | Fluorescence output |

Design and Synthesis of Fluorescent Probes for Biological Targets

The development of fluorescent probes is crucial for visualizing and quantifying biological molecules and processes in living systems. The this compound scaffold can be instrumental in the design and synthesis of such probes. In a typical design, the p-aminobenzamido portion can act as a foundational element of the fluorophore system, while the hexanoic acid chain serves as a flexible linker to a targeting ligand.

The synthesis of these probes generally involves standard peptide coupling reactions. The carboxylic acid group of this compound can be activated, for example with HATU, and then reacted with an amino group on a targeting molecule, such as a peptide or a small molecule inhibitor. Alternatively, the amino group of the linker can be coupled to a carboxylic acid on the targeting moiety. The choice of synthetic route depends on the specific functionalities present on the targeting ligand and the desired final architecture of the probe.

| Probe Component | Function | Synthetic Handle |

| Fluorophore | Emits light upon excitation | Often derived from or attached to the p-aminobenzamido group |

| Linker | Provides spatial separation and flexibility | Hexanoic acid chain |

| Targeting Ligand | Binds to a specific biological target | Conjugated via the linker's terminal groups |

Mechanism of Action Studies for Probe Responsiveness

The responsiveness of a fluorescent probe, i.e., its ability to change its fluorescence properties upon binding to a target, is a key determinant of its utility. For probes incorporating aminobenzoic acid derivatives, the mechanism of this responsiveness is often tied to changes in the local environment or conformational state of the fluorophore.

Research on related aminobenzoic acid-based fluorophores has shown that their fluorescence quantum yield can be highly sensitive to their conformation. For instance, a lack of planarity in the aromatic ring system can lead to a significant decrease in fluorescence intensity. In the context of a probe built with this compound, the binding of the targeting ligand to its biological partner can induce a conformational change in the probe, altering the planarity of the p-aminobenzamido group and thus modulating its fluorescence. This "turn-on" or "turn-off" response provides a direct readout of the binding event. nih.gov

Role in Modulating Fluorophore Properties (e.g., Environment Sensitivity)

The hexanoic acid linker in this compound plays a crucial role in modulating the properties of the attached fluorophore. The flexibility and length of this linker can position the fluorophore in specific microenvironments upon target binding, leading to changes in its fluorescence that are dependent on the polarity, viscosity, or pH of that environment.

For example, if the targeting ligand binds to a hydrophobic pocket on a protein, the hexanoic acid linker can tether the p-aminobenzamido fluorophore in a non-polar environment, leading to an enhancement of its fluorescence. This environmental sensitivity is a valuable feature for developing probes that can report not only on the presence of a target but also on the nature of its surroundings.

Construction of Targeted Delivery Systems (Methodological Focus)

Targeted delivery systems aim to deliver a therapeutic or imaging agent specifically to a desired cell type or tissue, thereby increasing efficacy and reducing off-target effects. The bifunctional nature of this compound makes it a suitable component for the construction of such systems.

Methodologically, the compound can be used to link a targeting moiety, such as a ligand for a cell surface receptor, to a payload, such as a cytotoxic drug. The synthesis typically involves a two-step conjugation process. First, the linker is attached to the payload, often through an amide bond formation using the linker's amino group and a carboxylic acid on the drug. The resulting conjugate is then reacted with the targeting ligand, again through an amide bond formation, this time utilizing the linker's carboxylic acid. The flexibility of the hexanoic acid chain can be advantageous in ensuring that both the targeting ligand and the payload can adopt their optimal conformations for biological activity.

Integration into Biosensor Architectures for Analyte Detection

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect a specific analyte. The this compound moiety can be integrated into biosensor architectures in several ways.

In one approach, the compound can be used to immobilize a biorecognition element, such as an antibody or an enzyme, onto a sensor surface. The carboxylic acid can be used to form a covalent bond with an appropriately functionalized surface, while the amino group can be used to attach the biorecognition element. The p-aminobenzamido group itself can also participate in the sensing mechanism, for instance, through changes in its electrochemical properties upon analyte binding. Indeed, biosensors based on electropolymerized 4-aminobenzoic acid have been developed for the detection of various analytes. mdpi.com This suggests that this compound could be a valuable building block for creating novel electrochemical biosensors.

Application in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly impact the efficacy of the resulting molecule. nih.gov The this compound structure is well-suited for use as a PROTAC linker. The hexanoic acid chain provides the necessary length and flexibility to allow for the formation of a productive ternary complex between the target protein, the E3 ligase, and the PROTAC. The p-aminobenzamido group offers a rigid scaffold that can be functionalized to attach to the E3 ligase ligand. For instance, the 4-amino group of lenalidomide, a well-known E3 ligase ligand, is a common attachment point for PROTAC linkers, highlighting the potential of the 4-aminobenzamido moiety in this context. nih.gov

The synthesis of a PROTAC using this linker would involve coupling the carboxylic acid end of the linker to an amino group on the target protein ligand, and the amino group of the linker to a carboxylic acid on the E3 ligase ligand, or vice versa. The resulting PROTAC would then be able to simultaneously bind to both the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

| PROTAC Component | Role | Example Moiety |

| Target Protein Ligand | Binds to the protein of interest | Varies depending on the target |

| Linker | Connects the two ligands and facilitates ternary complex formation | This compound |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase | Derivatives of thalidomide, pomalidomide, or VHL ligands |

Structural Considerations and Structure Activity Relationship Sar Studies in Designed Systems

Influence of the 6-(4-Aminobenzamido)hexanoic Acid Scaffold on Conjugate Conformation and Flexibility

The this compound moiety is not merely a passive connector; it actively contributes to the three-dimensional structure and dynamic properties of the molecules in which it is included.

The hexanoic acid portion of the molecule consists of a five-carbon methylene (B1212753) chain ((CH₂)₅), which imparts significant conformational flexibility. This chain can adopt numerous conformations, allowing the connected moieties to orient themselves in various spatial arrangements. This flexibility can be advantageous in facilitating interactions with biological targets by allowing the conjugate to adopt an optimal binding conformation.

The methylene chain also contributes to the hydrophobic character of the linker. This hydrophobicity can influence the solubility of the conjugate and promote interactions with nonpolar regions of biological macromolecules, such as proteins or cell membranes. 6-aminohexanoic acid is recognized as a bioisostere that provides chain flexibility through its methylene bridges. nih.gov This flexibility can be crucial for maintaining the biological activity of the parent molecule. nih.gov

Optimization of Linker Properties for Enhanced Molecular Recognition and Function

The linker is a critical component that can be modified to fine-tune the properties of a conjugate for improved performance.

The length of the linker can be a determining factor in the biological activity of a conjugate. For instance, in fatty acid-protein conjugates, longer linkers may be necessary for large proteins to prevent the fatty acid from sterically hindering the protein's interaction with its target. nih.govresearchgate.net However, for smaller proteins, the length of the linker may have a minimal effect on the resulting conjugate's efficacy. nih.govresearchgate.net Studies have shown that increasing the length of an aliphatic linker can lead to increased coupling efficacy in certain peptide conjugations. google.com

The nature of the linker is also crucial. The introduction of the this compound linker, with its combination of flexible and rigid elements, can be a strategic choice to optimize the balance between maintaining a desired distance and allowing for conformational adjustments.

| Linker Feature | Observation | Potential Impact on Conjugate | Reference |

|---|---|---|---|

| Increased Aliphatic Chain Length | Resulted in higher coupling efficacy in P/A peptide conjugation. | Improved efficiency of conjugate formation. | google.com |

| Longer Linkers for Large Proteins | Prevents steric hindrance between the conjugated fatty acid and the protein's binding site. | Maintains or improves the biological activity of the protein. | nih.govresearchgate.net |

| Variable Linker Lengths for Small Proteins | Minimal effect on the serum half-life extension of a small protein conjugated to a fatty acid. | Suggests that for smaller conjugates, linker length may be a less critical optimization parameter. | nih.govresearchgate.net |

The this compound linker can influence intermolecular interactions. The amide group can participate in hydrogen bonding, while the aromatic ring can engage in π-stacking interactions. These non-covalent interactions can contribute to the stability of the conjugate's conformation and its binding to a biological target. The flexible methylene chain allows the molecule to adapt its conformation to maximize these favorable interactions.

Computational Chemistry Approaches in Research Involving 6 4 Aminobenzamido Hexanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are instrumental in understanding the dynamic nature of 6-(4-Aminobenzamido)hexanoic acid and its conjugates. These methods allow for the examination of conformational landscapes and interactions with biological macromolecules, which are crucial for their function.

Conformational Analysis and Flexibility Predictions of the Compound and its Conjugates

Molecular dynamics simulations are employed to explore the conformational flexibility of molecules. For conjugates of this compound, MD simulations can predict how the molecule folds and moves over time. For instance, simulations can reveal the distribution between different structural populations, such as those identified by experimental techniques like NMR. nih.gov The flexibility of the hexanoic acid linker is a key determinant of how the molecule can adapt its shape to interact with other molecules. This is particularly important in the design of linkers for various applications, where the distance and orientation between two connected moieties are critical.

Recent studies on similar polyamide structures containing cyclic units, like cyclohexane (B81311), have utilized reactive force field molecular dynamics (ReaxFF-MD) to simulate pyrolysis. mdpi.com These simulations demonstrate how specific structural components, such as the cyclohexane ring, influence the molecule's reactivity and decomposition pathways. mdpi.com While not directly on this compound, this approach highlights the capability of MD to analyze the stability and dynamic behavior of complex organic molecules under various conditions.

The stability of complexes, for example, between a ligand and a protein, can be assessed through MD simulations by monitoring parameters like the root-mean-square deviation (RMSD). Consistent RMSD values throughout a simulation indicate that the complex is stable and not undergoing large conformational changes. nih.govnih.gov This type of analysis is crucial for validating the predicted binding modes of conjugates involving this compound.

Simulations of Molecular Interactions with Biomolecules (e.g., ligand-target binding)

MD simulations provide a dynamic picture of how a ligand, such as a derivative of this compound, interacts with a biological target like a protein or nucleic acid. These simulations can identify key intermolecular interactions, including hydrogen bonds, salt bridges, and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov The geometric criteria for these interactions, such as the distance between interacting atoms, are well-defined in simulation protocols. nih.gov

The interaction of small molecules with biomolecules like glycosaminoglycans (GAGs) has also been studied using MD simulations. nih.gov These studies are challenging due to the complexity of the physicochemical properties of GAGs, but they provide valuable insights into the molecular mechanisms of complex formation. nih.gov Similarly, the interaction of aromatic amino acids with each other to form aggregates has been investigated using MD, revealing the formation of ordered structures. rsc.org

In the context of drug design, MD simulations are used to assess the stability of a ligand in the binding site of a receptor. For example, simulations of 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors showed that stable binding, with RMSD values fluctuating between 1.0 and 2.0 Å, is indicative of a stable conformation. nih.gov Furthermore, energy decomposition analysis can pinpoint the contribution of specific amino acid residues to the binding energy, highlighting the importance of van der Waals and electrostatic interactions. nih.gov

Quantum Chemical Studies (e.g., DFT, Hartree-Fock)

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, offer a deeper understanding of the electronic properties of this compound. These methods are used to investigate electronic structure, reactivity, and the nature of chemical bonds.

Investigation of Electronic Structure and Reactivity Profiles

DFT and HF methods are widely used to optimize the molecular geometry and calculate the electronic properties of molecules. nih.govresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. For example, the B3LYP functional is commonly used for studying electronic and optical properties. researchgate.net These calculations provide information on the distribution of electrons within the molecule, which is visualized through molecular electrostatic potential (MEP) maps. MEP maps highlight the electron-rich and electron-deficient regions of a molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters for determining the chemical reactivity and kinetic stability of a molecule. rsc.org The HOMO-LUMO energy gap is a measure of the molecule's excitability; a smaller gap suggests that the molecule is more reactive. researchgate.netrsc.org

Table 1: Comparison of HOMO-LUMO Energy Gaps for Different Computational Methods This table is illustrative and based on general findings in computational chemistry. Actual values would require specific calculations for this compound.

| Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| HF | 6-31G* | -8.5 | 1.5 | 10.0 |

| DFT (B3LYP) | 6-31G* | -6.5 | -1.0 | 5.5 |

Generally, HF methods tend to predict larger HOMO-LUMO gaps compared to DFT methods. researchgate.net The choice of basis set also influences the calculated energies. researchgate.net

Elucidation of Reaction Mechanisms in Synthetic Pathways

Quantum chemical calculations can be used to study the mechanisms of chemical reactions, including the synthesis of this compound and its derivatives. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathway. For example, the synthesis of Schiff bases, which involves the condensation of an amine with an aldehyde or ketone, has been studied using DFT. nih.gov These studies can confirm the structure of the synthesized compounds and provide insights into their formation. nih.gov

The study of reaction pathways can also involve the analysis of the potential energy surface. Ab initio classical trajectory calculations can elucidate possible dissociation paths of ions, for instance. researchgate.net

Analysis of Non-Covalent Interactions within Designed Molecules

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the three-dimensional structure and properties of molecules. Quantum chemical methods can provide detailed information about these interactions. nih.govnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful tools for studying hydrogen bonding interactions. rsc.org

Reduced Density Gradient (RDG) analysis can be used to visualize and study weak interactions, such as van der Waals forces and steric effects. rsc.org These analyses can confirm the presence and nature of hydrogen bonds, which are often moderate in strength in such molecular systems. rsc.org For example, in a cocrystal of nitrofurantoin (B1679001) and 3-aminobenzoic acid, DFT calculations using the wB97X-D functional were found to be most suitable for describing the hydrogen bonding interactions. rsc.org

The analysis of non-covalent interactions is also critical in understanding the binding of ligands to proteins. nih.gov For instance, the interaction between the amine, amide carbonyl, and amide nitrogen moieties of a molecule with a surface can be investigated through charge analysis. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-hydroxybenzothiazole-2-carboxamide |

| Nitrofurantoin |

| 3-aminobenzoic acid |

| Terephthalic acid |

In Silico Screening and Rational Design of Derivatives and Probes

In silico screening and rational design are powerful computational techniques used to identify and optimize new molecules with desired biological activities. wikipedia.orgmdpi.com These methods can be broadly categorized into structure-based and ligand-based approaches, both of which could be hypothetically applied to design derivatives and probes based on the this compound scaffold. nvidia.comslideshare.net

Structure-Based Virtual Screening (SBVS)

Should the three-dimensional structure of a biological target (e.g., an enzyme or receptor) be known, structure-based virtual screening would be a primary tool. nvidia.comnih.gov This process typically involves:

Molecular Docking: A computational simulation that predicts the preferred orientation of a molecule when bound to a target protein. nih.govopenmedicinalchemistryjournal.com In a hypothetical scenario, this compound or its derivatives would be "docked" into the active site of a target protein. A scoring function is then used to estimate the binding affinity, helping to rank potential derivatives. nih.gov This allows for the screening of large virtual libraries of compounds to identify those with the highest predicted binding strength. wikipedia.orgnih.gov

Rational Design of Derivatives: The insights from docking studies can guide the rational design of new derivatives. For example, if the docking simulation reveals an unoccupied pocket within the binding site, the this compound scaffold could be modified to include a functional group that favorably interacts with that pocket, thereby enhancing binding affinity. This could involve, for instance, adding a hydroxyl group to form a new hydrogen bond or a non-polar moiety to interact with a hydrophobic region.

Ligand-Based Virtual Screening (LBVS)

In the absence of a known 3D structure for the biological target, ligand-based methods can be employed. azolifesciences.comgardp.org These approaches rely on the knowledge of a set of molecules (ligands) that are known to be active.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.gov If a series of compounds related to this compound were found to be active, a pharmacophore model could be generated. This model would then be used to screen virtual libraries for other molecules that match the pharmacophore, and thus are likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.govbenthamdirect.com By analyzing a dataset of this compound derivatives with known activities, a QSAR model could be developed. This model could then predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Illustrative Application: Designing Probes

The rational design process can also be used to develop chemical probes. A chemical probe is a molecule used to study a specific biological target or process. Starting with the this compound scaffold, computational methods could be used to design a probe with specific properties, such as high selectivity for its target and the inclusion of a reporter tag (e.g., a fluorescent group) for detection in biological assays. The design process would aim to ensure that the addition of the tag does not disrupt the binding of the core scaffold to its target.

Illustrative Data Tables

The following tables are hypothetical and serve to illustrate the kind of data that would be generated from the computational studies described above.

Table 1: Hypothetical Molecular Docking Results of Designed Derivatives

This table illustrates how results from a structure-based virtual screening campaign might be presented. It shows designed derivatives of this compound, their predicted binding energies to a hypothetical target protein, and the key interacting amino acid residues identified through docking simulations.

| Derivative ID | Modification on Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| AHA-001 | Parent Compound | -6.5 | Tyr123, Asp80 |

| AHA-002 | Addition of hydroxyl group to phenyl ring | -7.2 | Tyr123, Asp80, Ser125 |

| AHA-003 | Replacement of hexanoic acid with pentanoic acid | -6.1 | Tyr123 |

| AHA-004 | Addition of a methyl group to the amide nitrogen | -6.8 | Tyr123, Asp80, Leu150 |

Table 2: Hypothetical QSAR Model Data for a Series of Derivatives

This table illustrates the type of data used to build a Quantitative Structure-Activity Relationship (QSAR) model. It includes a list of hypothetical derivatives, their experimentally measured biological activity (e.g., IC50), and the values of molecular descriptors used in the model.

| Derivative ID | Experimental IC50 (µM) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) |

| AHA-001 | 15.2 | 2.1 | 250.3 |

| AHA-005 | 8.5 | 2.3 | 266.3 |

| AHA-006 | 25.0 | 1.8 | 236.3 |

| AHA-007 | 5.1 | 2.9 | 278.4 |

Advanced Methodologies and Interdisciplinary Research Applications

Integration into Supramolecular Assemblies and Materials Science Research

Supramolecular chemistry focuses on the organization of molecules into larger, functional structures through non-covalent interactions. The design of such materials often relies on building blocks that can predictably self-assemble.

Role in Polymer Composite Formation and Property Modulation

The monomer 6-aminohexanoic acid is a key component in the production of polyamide polymers like Nylon-6. nih.govwikipedia.org These polymers are known for their strength and durability. The incorporation of the 4-aminobenzamido group could theoretically introduce enhanced thermal stability and specific intermolecular interactions within a polymer matrix. However, no specific studies were found that detail the integration of 6-(4-Aminobenzamido)hexanoic acid into polymer composites or analyze its effects on their properties. Research on similar systems, such as blends of polyamide 6 (PA6) and poly(methyl methacrylate) (PMMA), has shown that modifying the polymer backbone can influence crystallization behavior and the density of hydrogen bonding, thereby altering the material's properties.

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions in Materials

The structure of this compound contains multiple sites for hydrogen bonding: the carboxylic acid group, the amide linkage, and the aromatic amine. These functional groups are known to participate in the formation of well-defined supramolecular architectures. mdpi.commdpi.com For instance, studies on co-crystals of aminopyrimidine derivatives with carboxylic acids demonstrate the formation of robust hydrogen-bonded networks. researchgate.net Similarly, research on aromatic sulfonamides has highlighted the importance of intermolecular hydrogen bonds in creating ordered supramolecular structures. It is highly probable that this compound would engage in similar strong and directional hydrogen bonding, leading to self-assembly. In one study, achiral molecules, including a cyanuric acid with a hexanoic acid tail, were shown to spontaneously form chiral supramolecular polymers through hydrogen bonding. acs.org This suggests that this compound could also form interesting and complex self-assembling materials. However, specific experimental studies investigating the hydrogen bonding patterns and other non-covalent interactions of this particular compound within a material are currently unavailable.

Analytical and Characterization Techniques in Compound-Based Research

The definitive identification and characterization of a chemical compound rely on a suite of analytical techniques. While no dedicated studies on the comprehensive analysis of this compound were found, the expected outcomes from key spectroscopic and spectrometric methods can be inferred from its constituent parts.

Spectroscopic Methods (e.g., FTIR, NMR) for Structural Confirmation and Interaction Studies

Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for elucidating molecular structure.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the different functional groups. Based on data for related compounds, these would include:

A broad O-H stretching band for the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.

N-H stretching bands for the primary amine and the secondary amide, likely around 3400-3200 cm⁻¹.

A C=O stretching band for the carboxylic acid around 1710 cm⁻¹.

A C=O stretching band for the amide (Amide I band) around 1650 cm⁻¹.

An N-H bending band for the amide (Amide II band) around 1550 cm⁻¹.

C-H stretching bands for the aliphatic and aromatic portions around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

The ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms. Expected signals would include:

A downfield singlet for the carboxylic acid proton (>10 ppm).

Signals for the aromatic protons of the 4-aminobenzamido group.

A signal for the amide N-H proton.

Signals for the methylene (B1212753) protons of the hexanoic acid chain, with varying chemical shifts depending on their proximity to the electron-withdrawing carboxylic acid and amide groups.

A broad signal for the primary amine protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the acid and amide, the aromatic carbons, and the aliphatic carbons of the hexanoic acid chain.

While spectra for 6-aminohexanoic acid and 4-aminobenzoic acid are available, a dedicated spectroscopic analysis of the combined molecule is needed for definitive structural confirmation.

Mass Spectrometry for Compound Identity and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and purity assessment. High-resolution mass spectrometry can confirm the elemental composition.

For this compound (C₁₃H₁₈N₂O₃), the expected exact mass would be approximately 250.1317 g/mol . In an electron ionization (EI) mass spectrum, characteristic fragmentation would likely involve cleavage at the amide bond and loss of the carboxylic acid group. An analysis method for a structurally similar compound, the dimer of 6-aminohexanoic acid, has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating that such techniques would be suitable for the analysis of this compound.

Chemical Biology Tool Development and Validation in In Vitro Systems

The bifunctional nature of this compound, with its flexible linker and reactive end groups, suggests its potential as a tool in chemical biology. The 6-aminohexanoic acid portion is often used as a flexible spacer in the design of biologically active molecules and probes. mdpi.com This linker can separate functional domains of a molecule without imposing significant conformational constraints. mdpi.com

For instance, a fluorescently labeled version, 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid (NBD-aminohexanoic acid), is used as a fluorescent tag for proteins and lipids. pubcompare.aisigmaaldrich.com This demonstrates how the hexanoic acid backbone can serve as a scaffold for creating molecular probes.

Derivatives of 6-oxo-4-phenyl-hexanoic acid have been synthesized and identified as ligands for the RORγt nuclear receptor, a therapeutic target for immune diseases. nih.gov This highlights the potential for the hexanoic acid scaffold to be part of pharmacologically active molecules.

Given these examples, this compound could potentially be developed into various chemical biology tools, such as linkers for creating antibody-drug conjugates or as a building block for combinatorial libraries in drug discovery. However, no published research was found that specifically utilizes this compound for these purposes or validates its use in in vitro systems.

Q & A

Q. What are the standard synthetic routes for 6-(4-Aminobenzamido)hexanoic acid?

The synthesis typically involves coupling 4-aminobenzoic acid to 6-aminohexanoic acid using carbodiimide-based crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). Activation of the carboxylic acid group is critical, often achieved with N-hydroxysuccinimide (NHS) to form an active ester intermediate. Purification is performed via recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the presence of the amide bond (δ ~7.5–8.5 ppm for aromatic protons) and hexanoic acid chain.

- FTIR : For identifying the amide I band (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

- Mass spectrometry (ESI-MS or MALDI-TOF) : To verify molecular weight and purity .

Q. How should this compound be stored to ensure stability?

Store at –20°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the amide bond or oxidation of the aromatic amine. Solutions in dimethyl sulfoxide (DMSO) should be aliquoted to avoid freeze-thaw cycles .

Q. What are the potential biological applications of this compound based on structural analogs?

Similar compounds (e.g., 6-azidohexanoic acid) are used in bioconjugation, drug delivery, and enzyme inhibition studies. The amino and carboxylic acid groups enable covalent linkage to biomolecules like antibodies or peptides .

Q. How can solubility challenges be addressed during in vitro assays?

Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). For low solubility, employ surfactants (e.g., Tween-20) or cyclodextrin-based formulations .

Advanced Research Questions

Q. How can coupling efficiency be optimized during synthesis?

- Reaction conditions : Adjust pH to 5–6 (optimal for carbodiimide activation) and use coupling additives like HOBt to suppress racemization.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield.

- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts .

Q. What strategies resolve NMR signal splitting due to rotamers in this compound?

- Variable-temperature NMR : Elevating temperature (e.g., 50°C) reduces rotational barriers, simplifying splitting patterns.

- 2D NMR (COSY/HSQC) : Assigns overlapping peaks by correlating 1H and 13C signals .

Q. How to design a bioactivity screen targeting kinase inhibition?

- In vitro kinase assays : Use fluorescent ATP analogs (e.g., ADP-Glo™) to measure IC50 values.

- Dose-response curves : Test concentrations from 1 nM to 100 µM.

- Structural docking : Predict binding modes using the compound’s aromatic amide and flexible hexanoic chain .

Q. How to assess stability under physiological conditions for drug delivery applications?

- PBS incubation : Incubate at 37°C for 24–72 hours and analyze degradation via HPLC.

- Mass spectrometry : Identify hydrolysis products (e.g., free 4-aminobenzoic acid or hexanoic acid derivatives) .

Q. What conjugation strategies minimize side reactions with peptides?

- Orthogonal protection : Protect the amine with tert-butoxycarbonyl (Boc) while activating the carboxylic acid for coupling.

- Chemoselective ligation : Use strain-promoted azide-alkyne cycloaddition (SPAAC) if introducing an azide handle .

Methodological Considerations

- Contradiction handling : If NMR data conflicts with computational predictions, validate via X-ray crystallography (if crystalline) or compare with analogs in PubChem .

- Yield optimization : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve eco-efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.